N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide
Description
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methoxyphenyl group at position 4 and a 2-propoxybenzamide moiety at position 2. Its molecular formula is C₁₉H₁₉N₃O₄, with a molecular weight of 353.37 g/mol and a CAS registry number of 873083-00-2 . The compound’s IUPAC name is 2-propoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, and its canonical SMILES string is COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OCCC .
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-12-25-16-7-5-4-6-15(16)19(23)20-18-17(21-26-22-18)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChI Key |
ACMDSOFFIBOJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves the condensation of 4-methoxyphenylhydrazine with 2-propoxybenzoic acid, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-(4-Methoxy-3-Methylphenyl)-1,2,5-Oxadiazol-3-yl]-4-Propoxybenzamide (D370-0322)
- Molecular Formula : C₂₀H₂₁N₃O₄
- Molecular Weight : 367.4 g/mol
- Key Modifications : Incorporation of a methyl group at the 3-position of the 4-methoxyphenyl ring and a 4-propoxy group on the benzamide (vs. 2-propoxy in the target compound).
- Physicochemical Properties :
N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)-3-Propoxybenzamide (D220-0788)
- Key Modifications : Replacement of the 4-methoxyphenyl group with a simple phenyl ring.
- Implications : The absence of the methoxy group may reduce electronic effects and solubility compared to the target compound .
Analogs with Extended Alkoxy Chains
N-[4-(3,4-Dipropoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-Propoxybenzamide (D109-0278)
- Molecular Formula : C₂₄H₂₉N₃O₅
- Molecular Weight : 439.51 g/mol
- Key Modifications : Addition of propoxy groups at both 3- and 4-positions on the phenyl ring.
- Implications : Increased molecular weight and steric bulk may enhance lipophilicity (predicted logP >5.0) but reduce metabolic stability .
Heterocycle-Swapped Analogs
N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide
- Key Modifications : Replacement of the oxadiazole core with a thiazole ring.
- Bioactivity : Demonstrated cardioprotective effects superior to reference drugs Levocarnitine and Mildronate in hypoxia models .
- Implications : The thiazole moiety may enhance hydrogen-bonding capacity and target engagement compared to oxadiazole derivatives.
Data Tables
Table 1. Comparative Physicochemical Properties of Selected Analogs
Research Findings and Implications
Substituent Effects :
- Methoxy and propoxy groups enhance lipophilicity, as seen in D370-0322 (logP 5.04) .
- Steric hindrance from dipropoxy substitutions (D109-0278) may reduce aqueous solubility but improve membrane permeability .
Heterocycle Impact :
- Thiazole derivatives exhibit marked bioactivity in cardioprotection, suggesting that core heterocycle identity critically influences pharmacological profiles .
Positional Isomerism :
- The 2-propoxy vs. 4-propoxy substitution in benzamide (target vs. D370-0322) may alter binding interactions in target proteins, though experimental validation is lacking.
Biological Activity
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure comprising an oxadiazole ring and various aromatic groups. The molecular formula is with a molecular weight of approximately 302.34 g/mol. Its structure contributes to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain protein kinases and may modulate signaling pathways involved in cell proliferation and apoptosis. Understanding these interactions is crucial for elucidating its therapeutic potential.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains demonstrated its effectiveness in inhibiting growth, suggesting potential applications in treating infections caused by resistant bacterial strains.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect was particularly noted in studies involving breast and colon cancer cell lines, where it showed a dose-dependent response.
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at specific dosages. The study highlighted the compound’s ability to inhibit cell migration and invasion.
- Antimicrobial Efficacy : Research published in Antibiotics journal demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .
- Mechanistic Insights : Another investigation focused on the mechanism of action revealed that the compound interacts with the ATP-binding site of certain kinases, inhibiting their activity and subsequently affecting downstream signaling pathways involved in cell cycle regulation .
Comparative Analysis
| Property/Activity | This compound | Other Similar Compounds |
|---|---|---|
| Molecular Weight | 302.34 g/mol | Varies (typically 250-350 g/mol) |
| Antimicrobial Activity | Effective against multiple bacterial strains | Varies; some may be less effective |
| Anticancer Activity | Induces apoptosis in cancer cells | Varies; some compounds may target different pathways |
| Mechanism of Action | Kinase inhibition | Varies; may involve different targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
